2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)oxy-butanoic acid
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Overview
Description
Fmoc-Thr(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-threonine (triphenylmethyl) ester, is a derivative of the amino acid threonine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino terminus, while the Trt group protects the hydroxyl side chain of threonine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(Trt)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the hydroxyl group using triphenylmethyl chloride (Trt-Cl) in the presence of a base such as pyridine. The amino group is then protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane (DCM) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of Fmoc-Thr(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Thr(Trt)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Cleavage Reactions: Removal of the Trt group using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) and water
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in DMF.
Cleavage: TFA, TIS, and water.
Major Products Formed
The major products formed from these reactions include deprotected threonine derivatives and peptide chains with threonine residues .
Scientific Research Applications
Fmoc-Thr(Trt)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Material Science: Employed in the fabrication of functional materials such as hydrogels and nanostructures.
Biomedical Applications: Used in the development of biomaterials for tissue engineering and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-Thr(Trt)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Trt group protects the hydroxyl side chain of threonine. The removal of these protecting groups under specific conditions allows for the formation of peptide bonds and the synthesis of desired peptide sequences .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(Trt)-OH: Similar to Fmoc-Thr(Trt)-OH but with serine instead of threonine.
Fmoc-Tyr(Trt)-OH: Contains tyrosine with a Trt-protected hydroxyl group.
Fmoc-Cys(Trt)-OH: Contains cysteine with a Trt-protected thiol group
Uniqueness
Fmoc-Thr(Trt)-OH is unique due to its specific protection of the threonine hydroxyl group, which is crucial for the synthesis of peptides containing threonine residues. Its stability and ease of removal under mild conditions make it a preferred choice in SPPS .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBLLDDSTVWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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